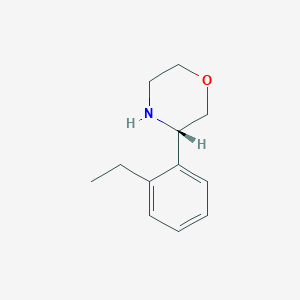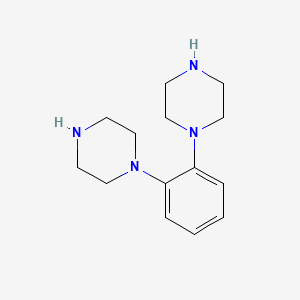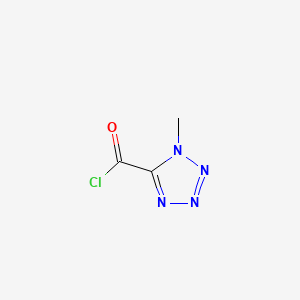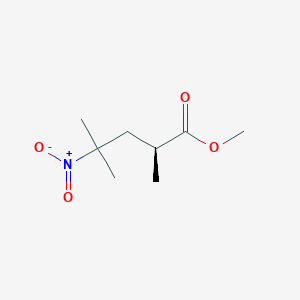
trans-3-(3-Furyl)acryloyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(Furan-3-yl)acryloyl chloride is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acryloyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Furan-3-yl)acryloyl chloride typically involves the reaction of furan derivatives with acryloyl chloride under specific conditions. One common method is the Friedel-Crafts acylation reaction, where furan reacts with acryloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods
Industrial production of (E)-3-(Furan-3-yl)acryloyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(Furan-3-yl)acryloyl chloride undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the acryloyl chloride group can yield the corresponding alcohol.
Substitution: The chlorine atom in the acryloyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia, ethanol, or thiophenol.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: (E)-3-(Furan-3-yl)acrylic alcohol.
Substitution: Various substituted (E)-3-(Furan-3-yl)acryloyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-3-(Furan-3-yl)acryloyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-(Furan-3-yl)acryloyl chloride involves its reactivity with various nucleophiles and electrophiles. The acryloyl chloride group is highly reactive due to the presence of the electron-withdrawing chlorine atom, making it susceptible to nucleophilic attack. The furan ring can participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2,5-dicarboxylic acid: A derivative of furan with two carboxylic acid groups.
3-(Furan-2-yl)propanoic acid: A furan derivative with a propanoic acid group.
2,5-Furandicarboxylic acid: Another furan derivative with carboxylic acid groups at positions 2 and 5.
Uniqueness
(E)-3-(Furan-3-yl)acryloyl chloride is unique due to the presence of both a furan ring and an acryloyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various types of reactions, including oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis.
Propriétés
Formule moléculaire |
C7H5ClO2 |
|---|---|
Poids moléculaire |
156.56 g/mol |
Nom IUPAC |
(E)-3-(furan-3-yl)prop-2-enoyl chloride |
InChI |
InChI=1S/C7H5ClO2/c8-7(9)2-1-6-3-4-10-5-6/h1-5H/b2-1+ |
Clé InChI |
LHRMPWNUXGPPNK-OWOJBTEDSA-N |
SMILES isomérique |
C1=COC=C1/C=C/C(=O)Cl |
SMILES canonique |
C1=COC=C1C=CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742598.png)

![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11742613.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742619.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11742626.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742628.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742642.png)



![[(1-ethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11742672.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11742677.png)
![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11742680.png)
